molecular formula C20H15ClFNO5 B11630743 3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid

3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid

Cat. No.: B11630743
M. Wt: 403.8 g/mol
InChI Key: CVOMWTPFVYKXFD-FBMGVBCBSA-N
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Description

3-[3-(4-CHLOROBENZOYL)-2-(2-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PROPANOIC ACID is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a fluorophenyl group, and a hydroxy-oxo-pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-CHLOROBENZOYL)-2-(2-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PROPANOIC ACID typically involves multi-step organic reactions. One common approach is to start with the appropriate benzoyl and fluorophenyl precursors, followed by a series of condensation, cyclization, and oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-CHLOROBENZOYL)-2-(2-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-[3-(4-CHLOROBENZOYL)-2-(2-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(4-CHLOROBENZOYL)-2-(2-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PROPANOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-[3-(4-CHLOROBENZOYL)-2-(2,4-DIMETHOXYPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PROPANOIC ACID: Similar structure with dimethoxy substitution.

    METHYL 2-[3-(4-CHLOROBENZOYL)-2-(2-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: Contains a thiazole ring instead of a propanoic acid group.

Uniqueness

The uniqueness of 3-[3-(4-CHLOROBENZOYL)-2-(2-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PROPANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H15ClFNO5

Molecular Weight

403.8 g/mol

IUPAC Name

3-[(3E)-3-[(4-chlorophenyl)-hydroxymethylidene]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid

InChI

InChI=1S/C20H15ClFNO5/c21-12-7-5-11(6-8-12)18(26)16-17(13-3-1-2-4-14(13)22)23(10-9-15(24)25)20(28)19(16)27/h1-8,17,26H,9-10H2,(H,24,25)/b18-16+

InChI Key

CVOMWTPFVYKXFD-FBMGVBCBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCC(=O)O)F

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCC(=O)O)F

Origin of Product

United States

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